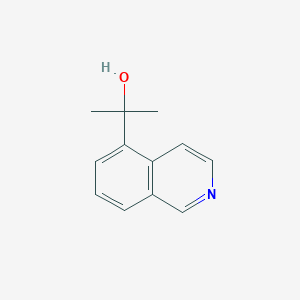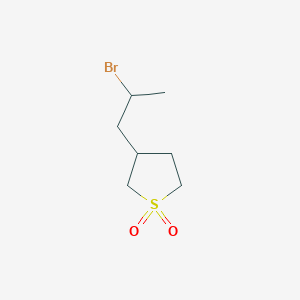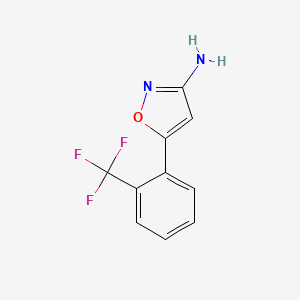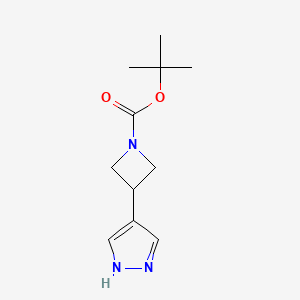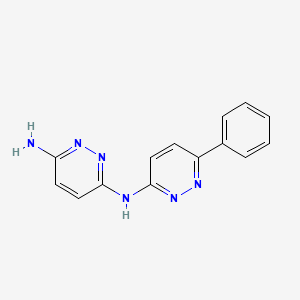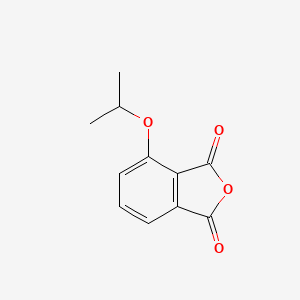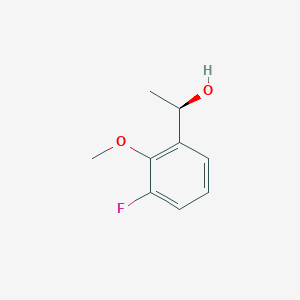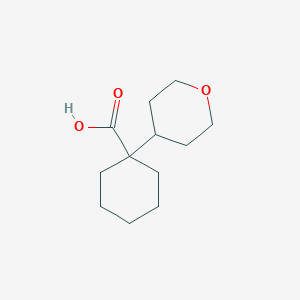
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene+NaN3→this compound+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents like DMF and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.
Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.
Comparaison Avec Des Composés Similaires
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with other azido and trifluoromethyl-substituted compounds, such as:
2-Azido-N,N-dimethylethanamine: Similar in having an azido group, but differs in the presence of a dimethylamino group instead of a trifluoromethyl group.
4-(2-Azidoethyl)benzene-1,2-diol: Contains an azido group and a diol functional group, used in different polymerization reactions.
N-(2-Azidoethyl)ethanamide: Another azido compound with an ethanamide group, showing different reactivity and applications.
The uniqueness of this compound lies in the combination of the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
823189-10-2 |
|---|---|
Formule moléculaire |
C9H8F3N3 |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
1-(2-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-15-13/h1-3,6H,4-5H2 |
Clé InChI |
HQFQJGOICJHLEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


